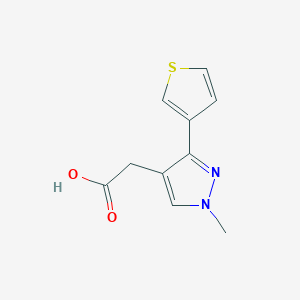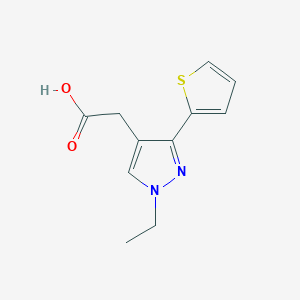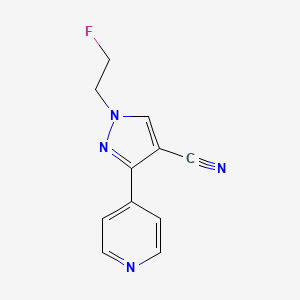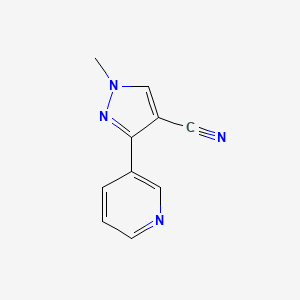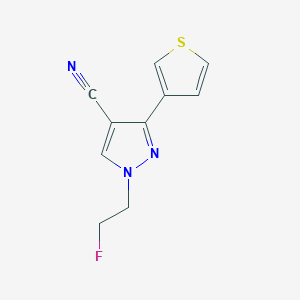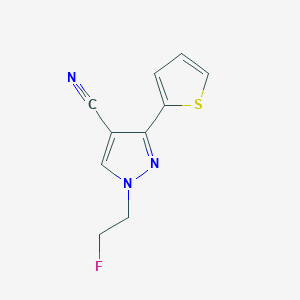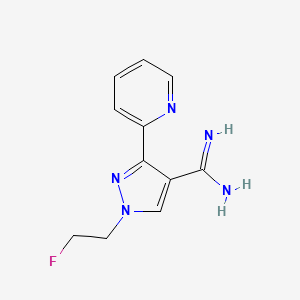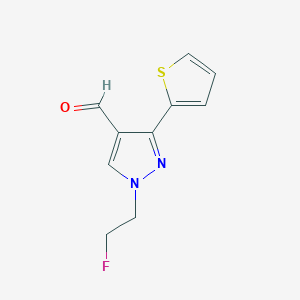
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(3-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one, commonly referred to as AMTPE, is a synthetic molecule that has been of increasing interest to the scientific community in recent years. AMTPE is a member of the piperidine family and has a wide range of applications in both laboratory and industrial settings. This molecule has a unique structure that allows it to interact with various biological systems and is known for its ability to act as a prodrug.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been utilized in the synthesis of various derivatives through click chemistry approaches, leading to compounds with potential biological applications. For example, one study involved the synthesis of a derivative with significant yield, characterized by IR, NMR, and MS studies. The thermal stability was analyzed using TGA and DSC techniques, with structure confirmation through single crystal XRD analysis. The compound's cytotoxicity was evaluated, and molecular docking studies were conducted to understand its potential as a carrier protein (Govindhan et al., 2017).
Antimicrobial Studies
Triazole derivatives have been synthesized and shown antimicrobial behavior, indicating potential for developing new antimicrobial agents. The study on triazole-thiazolidine clubbed heterocyclic compounds demonstrated their synthesized compounds' characterization and screening for antimicrobial activity (Rameshbabu et al., 2019).
Antitumor and Antifungal Activities
Some derivatives have been explored for their antitumor and antifungal properties. For instance, piperazine-based tertiary amino alcohols and their dihydrochlorides were studied for their effect on tumor DNA methylation in vitro, showcasing potential antitumor activity (Hakobyan et al., 2020). Moreover, the synthesis of novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety revealed moderate to high fungicidal activities against various phytopathogens, providing insights into new fungicidal agents (Bai et al., 2020).
Corrosion Inhibition
Derivatives have also been evaluated for their corrosion inhibition properties. A study on piperidine derivatives demonstrated their effectiveness in suppressing the corrosion of brass in natural seawater, indicating potential applications in corrosion prevention (Raj & Rajendran, 2013).
Antioxidant Activities
Compounds derived from the base chemical structure have been investigated for their antioxidant properties, showcasing potential applications in protecting against oxidative stress. A study synthesized novel derivatives and evaluated their in vitro antioxidant activity, along with antimicrobial activities against various bacteria (Manap, 2021).
Mécanisme D'action
Target of Action
The primary targets of 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one are currently unknown. This compound is a derivative of piperidine , a heterocyclic amine that is widely used as a building block in the synthesis of organic compounds, including medicinal products . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Biochemical Pathways
Piperidine derivatives have been found to impact a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Based on the known effects of other piperidine derivatives, this compound could potentially have a wide range of effects, depending on its specific targets .
Propriétés
IUPAC Name |
1-[3-[[4-(aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-9(17)15-4-2-3-10(6-15)7-16-8-11(5-12)13-14-16/h8,10H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEROCFFNYMBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



